molecular formula C22H18N2O3S B2976402 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide CAS No. 312742-55-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No. B2976402
CAS RN: 312742-55-5
M. Wt: 390.46
InChI Key: ZYTAWAQRVZVUPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole-based compounds involves various synthetic pathways. Researchers have employed techniques such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization, microwave irradiation, and one-pot multicomponent reactions to prepare novel benzothiazole derivatives . For instance, P. T. Acharya and co-workers synthesized N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a conventional technique .


Molecular Structure Analysis

The molecular structure of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide consists of a benzothiazole moiety linked to a phenyl group and a dimethoxybenzamide fragment. The compound crystallizes in a monoclinic crystal system with specific unit cell parameters .


Chemical Reactions Analysis

Benzothiazole derivatives exhibit diverse chemical reactivity. For example, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines, leading to substituted benzothiazoles . Additionally, recent studies have explored the antibacterial potential of benzothiazole derivatives as DNA gyraseB inhibitors .


Physical And Chemical Properties Analysis

The compound appears as a white solid with specific melting points. Its solubility and other physicochemical properties are essential for understanding its behavior in various contexts .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-15-11-14(12-16(13-15)27-2)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTAWAQRVZVUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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